![molecular formula C18H20ClN3O B12602607 (2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone CAS No. 918480-38-3](/img/structure/B12602607.png)

(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

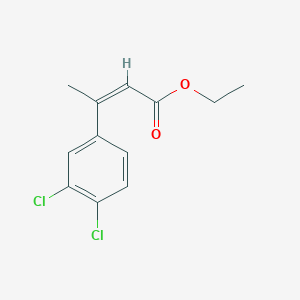

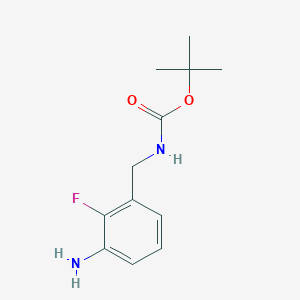

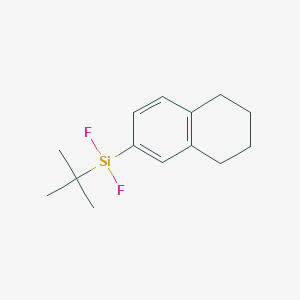

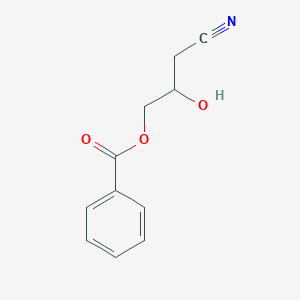

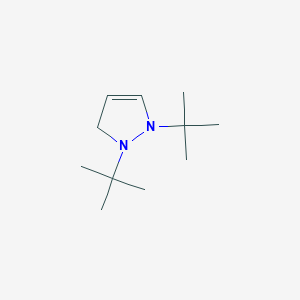

(2-Chlorpyridin-4-yl)[4-(1-Phenylethyl)piperazin-1-yl]methanon ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Struktur und ihrer potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung weist einen Pyridinring auf, der an der 2-Position mit einem Chloratom substituiert ist, und einen Piperazinring, der an der 4-Position mit einer Phenylethylgruppe substituiert ist, die durch eine Methanon-Verknüpfung miteinander verbunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2-Chlorpyridin-4-yl)[4-(1-Phenylethyl)piperazin-1-yl]methanon beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Chlorierung von Pyridin, um das Chloratom an der 2-Position einzuführen. Es folgt die Bildung des Piperazinrings und dessen anschließende Substitution mit der Phenylethylgruppe. Der letzte Schritt beinhaltet die Bildung der Methanon-Verknüpfung, die oft durch eine Kondensationsreaktion erfolgt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, das Hochdurchsatz-Screening nach optimalen Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie, um Abfall zu minimieren und die Ausbeute zu verbessern.

Chemische Reaktionsanalyse

Reaktionstypen

(2-Chlorpyridin-4-yl)[4-(1-Phenylethyl)piperazin-1-yl]methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen in Einfachbindungen umzuwandeln.

Substitution: Das Chloratom am Pyridinring kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) verwendet.

Substitution: Nukleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumazid (NaN₃) oder Thioharnstoff unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während Substitutionsreaktionen je nach Nukleophil eine Vielzahl von funktionellen Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (2-Chlorpyridin-4-yl)[4-(1-Phenylethyl)piperazin-1-yl]methanon als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als pharmakologisches Mittel untersucht. Ihre Fähigkeit, mit biologischen Zielstrukturen wie Enzymen und Rezeptoren zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.

Medizin

In der Medizin wird (2-Chlorpyridin-4-yl)[4-(1-Phenylethyl)piperazin-1-yl]methanon auf sein therapeutisches Potenzial untersucht. Es kann gegen bestimmte Krankheiten aktiv sein, was es zu einem interessanten Thema in der medizinischen Chemie macht.

Industrie

In industriellen Anwendungen kann diese Verbindung bei der Entwicklung neuer Materialien wie Polymeren und Beschichtungen eingesetzt werden. Ihre chemischen Eigenschaften machen sie für verschiedene industrielle Prozesse geeignet.

Wirkmechanismus

Der Wirkmechanismus von (2-Chlorpyridin-4-yl)[4-(1-Phenylethyl)piperazin-1-yl]methanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, die an biologischen Signalwegen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, wodurch ihre Aktivität möglicherweise moduliert wird und verschiedene biologische Wirkungen erzielt werden.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups depending on the nucleophile.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in medicinal chemistry.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of (2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2-Chlorpyridin-4-yl)[4-(1-Phenylethyl)piperazin-1-yl]methanon: Diese Verbindung ist aufgrund ihres spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Pyridin- als auch von Piperazinringen einzigartig.

Thiophenderivate: Diese Verbindungen enthalten ebenfalls heterozyklische Ringe und sind für ihre biologische Aktivität bekannt.

Imidazolhaltige Verbindungen: Ähnlich wie Piperazin ist Imidazol ein fünfgliedriger Ring mit Stickstoffatomen, und diese Verbindungen werden auf ihr therapeutisches Potenzial untersucht.

Einzigartigkeit

Die Einzigartigkeit von (2-Chlorpyridin-4-yl)[4-(1-Phenylethyl)piperazin-1-yl]methanon liegt in der Kombination eines chlorierten Pyridinrings und eines substituierten Piperazinrings. Diese Struktur bietet einen einzigartigen Satz chemischer Eigenschaften und potenzieller biologischer Aktivitäten, die sie von anderen ähnlichen Verbindungen unterscheiden.

Eigenschaften

CAS-Nummer |

918480-38-3 |

|---|---|

Molekularformel |

C18H20ClN3O |

Molekulargewicht |

329.8 g/mol |

IUPAC-Name |

(2-chloropyridin-4-yl)-[4-(1-phenylethyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C18H20ClN3O/c1-14(15-5-3-2-4-6-15)21-9-11-22(12-10-21)18(23)16-7-8-20-17(19)13-16/h2-8,13-14H,9-12H2,1H3 |

InChI-Schlüssel |

OOFOGZCDJXFKFP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)

![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)

![1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12602547.png)

![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)

![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)

![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)

![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)